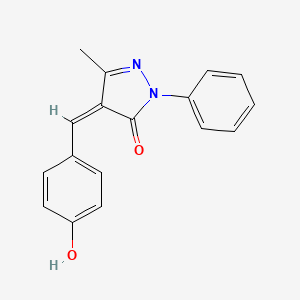
(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including the compound , typically involves the condensation of benzaldehyde with amino-pyrazolone derivatives in the presence of ethanol or acetic acid under reflux conditions. For example, novel pyrazolone derivatives have been prepared via condensation, yielding products characterized by FT-IR, NMR, mass spectra, and elemental analysis with good yields (Abou-Zied & El-Mansory, 2014).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography, revealing details such as hydrogen bonding and the spatial arrangement of molecules. For instance, the crystal structure of a closely related compound was determined, showing the molecule's zigzag 1D chain along the b-axis due to intermolecular O-H…O hydrogen bonds (Sun et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming derivatives with significant properties. Reactions with hydrazine, phenylhydrazine, and other donor compounds in ethanol, in the presence of acetic or sulfuric acid, lead to the formation of pyrazolopyrazole derivatives, characterized by spectroscopic techniques and elemental analysis (Abou-Zied & El-Mansory, 2014).
科学的研究の応用
Synthetic Methodologies and Derivative Formation
Research has demonstrated the synthesis of derivatives from pyrazolone compounds through reactions with various donor compounds, leading to the formation of pyrazolopyrazole derivatives. These reactions, facilitated by reflux in ethanol in the presence of acetic or sulfuric acid, yield products characterized by spectral methods including FT-IR, 1H-NMR, 13C-NMR, mass spectra, and elemental analysis, showcasing the compound's versatility in forming structurally diverse derivatives (Abou-Zied & El-Mansory, 2014).
Structural and Spectroscopic Characterization
The structural and spectroscopic properties of pyrazolone derivatives have been extensively studied, including analysis through X-ray diffraction, IR, UV-Vis, and NMR spectroscopy. These studies provide critical insights into the compound's structural dynamics and electronic properties, facilitating its application in various scientific fields. For example, derivatives have been synthesized and characterized, revealing details about molecular structure and potential functional applications (G. Naganagowda & A. Petsom, 2012).
Applications in Material Science and Bioactivity
Derivatives of this compound have shown promise in various applications, including as corrosion inhibitors for metals, indicating their potential utility in material science and engineering. Research has identified specific derivatives as highly effective corrosion inhibitors, providing a protective film on metal surfaces to prevent corrosion, which is crucial for industrial applications (Al-amiery et al., 2013). Furthermore, certain derivatives have been explored for their antimicrobial properties, indicating a broad spectrum of bioactivity that could lead to new therapeutic agents or antibacterial materials (Abdelrahman et al., 2020).
特性
IUPAC Name |
(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-16(11-13-7-9-15(20)10-8-13)17(21)19(18-12)14-5-3-2-4-6-14/h2-11,20H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFSAJXVYXGHKA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

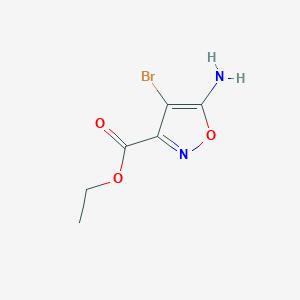
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)
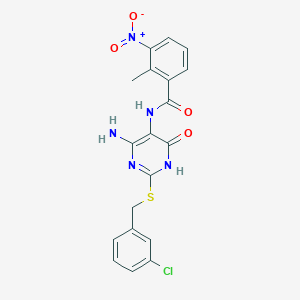
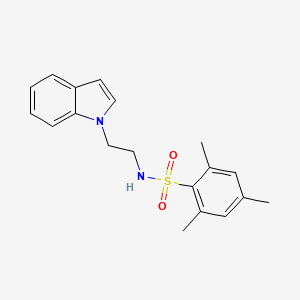
![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)
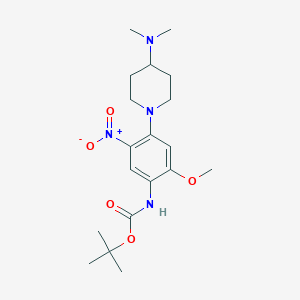
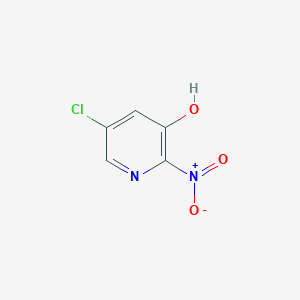
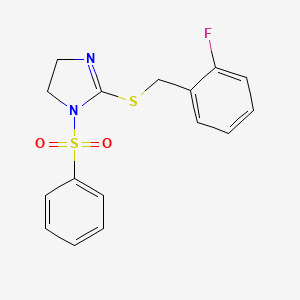
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
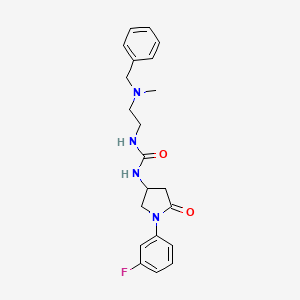
![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)
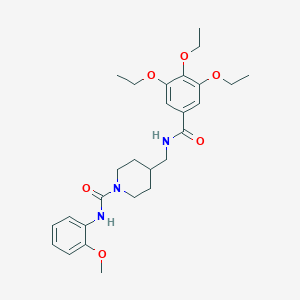
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)